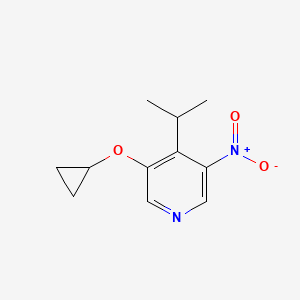![molecular formula C7H7ClN2O B14845517 8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845517.png)
8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a heterocyclic compound that features a pyrido-oxazine core structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine typically involves the use of phenols, primary amines, and aldehydes as starting materials. One common method is the Mannich reaction, where these starting materials undergo a condensation reaction to form the desired compound . Another important method involves the cyclization of ortho-aminomethylphenols with aldehydes or ketones in the presence of catalysts such as tin(IV) chloride or methyltrichlorosilane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as an antimicrobial and antifungal agent.
作用機序
The mechanism of action of 8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine involves its interaction with specific molecular targets and pathways. Its lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes, potentially leading to its observed biological effects .
類似化合物との比較
- 7-Bromo-3,4-dihydro-2H-pyrido[1,4]oxazine
- 8-Chloro-3,4-dihydro-2H-pyrido[4,3-B][1,4]oxazine
- 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine
Comparison: 8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 8-position. This structural feature can influence its reactivity and biological activity, distinguishing it from other similar compounds. For example, the presence of a bromine atom in 7-Bromo-3,4-dihydro-2H-pyrido[1,4]oxazine may result in different chemical and biological properties .
特性
分子式 |
C7H7ClN2O |
|---|---|
分子量 |
170.59 g/mol |
IUPAC名 |
8-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C7H7ClN2O/c8-5-1-2-9-7-6(5)11-4-3-10-7/h1-2H,3-4H2,(H,9,10) |
InChIキー |
KGXIJWSHOIOBDB-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C=CN=C2N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


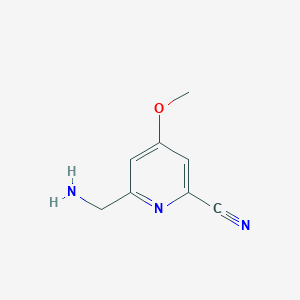
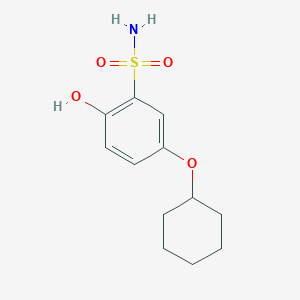
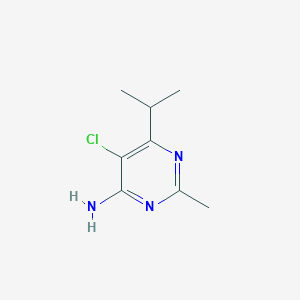
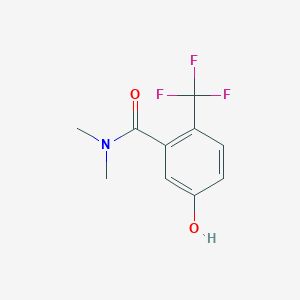
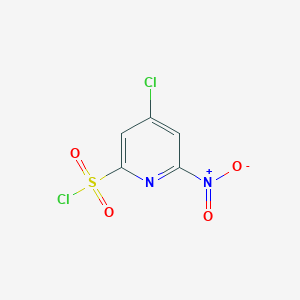
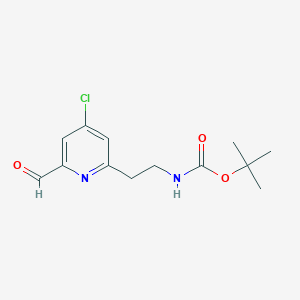
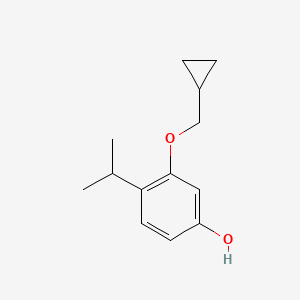
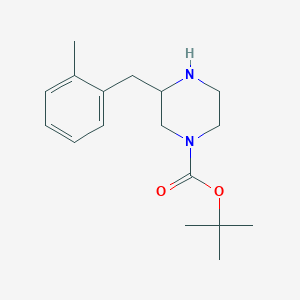
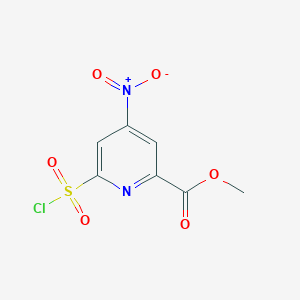
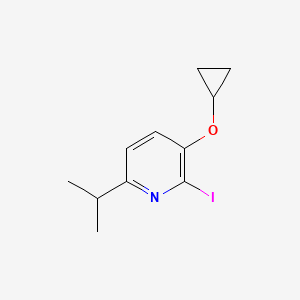
![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid](/img/structure/B14845492.png)
![6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B14845497.png)
